1-(5-(N-phenethylsulfamoyl)furan-2-carbonyl)piperidine-4-carboxamide
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Overview
Description
1-(5-(N-phenethylsulfamoyl)furan-2-carbonyl)piperidine-4-carboxamide is a complex organic compound that features a furan ring, a piperidine ring, and a sulfamoyl group.
Future Directions
The future directions for the research and development of “1-(5-(N-phenethylsulfamoyl)furan-2-carbonyl)piperidine-4-carboxamide” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications . The high therapeutic properties of the furan related drugs have encouraged the medicinal chemists to synthesize a large number of novel chemotherapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(N-phenethylsulfamoyl)furan-2-carbonyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and the piperidine ring separately. The furan ring can be synthesized through the cyclization of appropriate precursors, while the piperidine ring is often prepared via hydrogenation of pyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including the use of high-pressure reactors for hydrogenation and specialized equipment for handling potentially hazardous reagents. The exact methods would depend on the specific requirements of the production process, including yield optimization and purity standards .
Chemical Reactions Analysis
Types of Reactions
1-(5-(N-phenethylsulfamoyl)furan-2-carbonyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfamoyl group can be reduced to form amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the sulfamoyl group can produce primary amines .
Scientific Research Applications
1-(5-(N-phenethylsulfamoyl)furan-2-carbonyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial properties.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 1-(5-(N-phenethylsulfamoyl)furan-2-carbonyl)piperidine-4-carboxamide involves its interaction with bacterial enzymes, inhibiting their function and thereby preventing bacterial growth. The compound targets specific molecular pathways essential for bacterial survival, making it a promising candidate for antibacterial therapy .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Known for their antibacterial and anticancer properties.
Piperidine derivatives: Widely used in pharmaceuticals for their diverse biological activities
Uniqueness
1-(5-(N-phenethylsulfamoyl)furan-2-carbonyl)piperidine-4-carboxamide is unique due to its combination of a furan ring, a piperidine ring, and a sulfamoyl group, which together confer specific chemical and biological properties not found in other compounds .
Properties
IUPAC Name |
1-[5-(2-phenylethylsulfamoyl)furan-2-carbonyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c20-18(23)15-9-12-22(13-10-15)19(24)16-6-7-17(27-16)28(25,26)21-11-8-14-4-2-1-3-5-14/h1-7,15,21H,8-13H2,(H2,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXFPRWEAJPKOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC=C(O2)S(=O)(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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